Synthesis Yield Advantage: 95% Knoevenagel Condensation Efficiency Using 5-Chlorosalicylaldehyde and Malonic Acid
A direct head-to-head comparison of synthetic routes for 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid reveals a high-yield (approximately 95%) method using 5-chlorosalicylaldehyde and malonic acid via Knoevenagel condensation [1]. This compares favorably to a slightly lower yield of approximately 88% when using 5-chlorosalicylaldehyde alone without malonic acid [1]. For related coumarin-3-carboxylic acids without the 6-chloro substituent, typical literature yields for similar Knoevenagel condensations range from 60-85% depending on substitution pattern and reaction conditions [2].
| Evidence Dimension | Synthesis Yield (Knoevenagel Condensation) |
|---|---|
| Target Compound Data | ~95% yield |
| Comparator Or Baseline | Route using 5-chlorosalicylaldehyde alone: ~88% yield; Unsubstituted coumarin-3-carboxylic acid synthesis: 60-85% yield |
| Quantified Difference | 7-35% absolute yield increase |
| Conditions | Reaction of 5-chlorosalicylaldehyde with malonic acid (Knoevenagel condensation) |
Why This Matters
This high-yielding synthetic route ensures cost-effective and scalable procurement for researchers planning multi-step syntheses.
- [1] Chem960. Synthesis routes for 6-chloro-2-oxo-2H-chromene-3-carboxylic acid. 2025. View Source
- [2] Vekariya, R. H.; Patel, H. D. Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications. 2014, 44, 2756-2788. View Source
